Structural Differentiation: 3-Fluoro vs. Unsubstituted Isonicotinamide in the RAF Kinase Inhibitor Scaffold
The compound incorporates a 3-fluoro substituent on the isonicotinamide ring, a position distinct from the 2-fluoro and unsubstituted isonicotinamide analogs also claimed within the patent series [1]. In related pyridyl isonicotinamide RAF inhibitor scaffolds, fluorine substitution at different ring positions has been shown to modulate both biochemical potency and kinase selectivity, though direct comparative data for this specific compound versus its unsubstituted or 2-fluoro counterparts are not publicly available [2].
| Evidence Dimension | Structural differentiation (fluorine substitution position on isonicotinamide ring) |
|---|---|
| Target Compound Data | 3-fluoro isonicotinamide (CAS 2034393-57-0, MW 311.32) |
| Comparator Or Baseline | Unsubstituted isonicotinamide analogs (exact comparator IC50 data not publicly available); 2-fluoro isonicotinamide regioisomers |
| Quantified Difference | Positional isomerism only; no publicly available comparative IC50 or Ki data for this compound versus specific analogs |
| Conditions | Structural comparison based on patent disclosure WO 2016/038581 A1; no biochemical assay data available in public databases for this compound |
Why This Matters
The 3-fluoro substitution pattern may confer distinct electronic properties and target interactions compared to other regioisomers, making this compound a necessary tool for fluorine-position SAR studies within the RAF inhibitor series.
- [1] Burger, M. T.; Ramurthy, S.; Taft, B. R. Pyridyl Isonicotinamide Inhibitors of RAF Kinase. Patent WO 2016/038581 A1, March 17, 2016. Assignee: Novartis AG. View Source
- [2] Rosse, G. Pyridyl Isonicotinamide Inhibitors of RAF Kinase. ACS Med. Chem. Lett. 2016, 7 (12), 1022–1023. DOI: 10.1021/acsmedchemlett.6b00435. View Source
